Dichloroglyoxime

Descripción general

Descripción

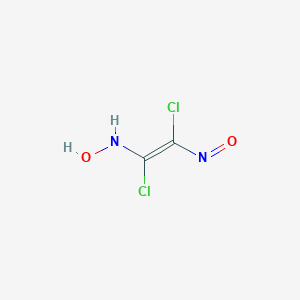

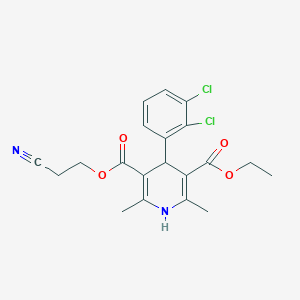

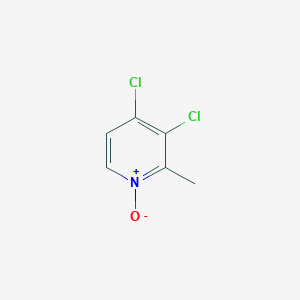

Dichloroglyoxime is a chemical compound with the molecular formula C2H2Cl2N2O2 . It has an average mass of 156.956 Da and a monoisotopic mass of 155.949326 Da . It is used for research and development purposes .

Synthesis Analysis

The synthesis of Dichloroglyoxime involves the chlorination of glyoxime with elemental chlorine . This process has numerous disadvantages due to the exothermic and heterogeneous nature of the reaction . To overcome these drawbacks, a continuous flow synthesis was developed . This process allows for a significantly higher reaction temperature and increased safety . With a lab bench-scale setup, a Dichloroglyoxime throughput of 31 g/h was achieved with a yield of 70%, comparable to the batch reaction .Molecular Structure Analysis

The molecular structure of Dichloroglyoxime is characterized by a double-bond stereo . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Chemical Reactions Analysis

Dichloroglyoxime reacts with copper (i) acetylides to produce 3,3′-biisoxazoles . This reaction involves a nucleophilic substitution of the chlorine atom of Dichloroglyoxime with the acetylene moiety, followed by cyclization of the intermediate formed .Physical And Chemical Properties Analysis

Dichloroglyoxime has a density of 1.8±0.1 g/cm3, a boiling point of 334.6±25.0 °C at 760 mmHg, and a flash point of 156.1±23.2 °C . It also has a polar surface area of 65 Å2 and a molar volume of 87.0±7.0 cm3 .Aplicaciones Científicas De Investigación

Industrial Bactericide

Dichloroglyoxime serves as an efficient industrial bactericide . Its bactericidal properties make it a valuable agent in preventing bacterial contamination in various industrial processes. It exhibits remarkable activity against both gram-positive and gram-negative bacteria, as well as certain yeast strains .

Synthesis of High Nitrogen Energetic Materials

This compound is a pivotal precursor for synthesizing high nitrogen energetic materials . Researchers utilize it to construct nitrogen heterocyclic frameworks, which are essential for developing energetic materials with excellent performance characteristics .

Catalysis

In the field of catalysis, Dichloroglyoxime’s unique properties facilitate various catalytic reactions. It plays a crucial role in speeding up chemical reactions, thereby increasing efficiency and yield in synthetic chemistry applications.

Metal Complexation

The compound is also used in metal complexation , where it acts as a ligand to form complexes with metals. This application is significant in the study of metalloenzymes and in the development of new materials with metal-organic frameworks.

Organic Synthesis

Dichloroglyoxime is involved in organic synthesis processes. Its reactivity allows for the construction of complex organic compounds, which can be used in pharmaceuticals, agrochemicals, and material science.

Enzyme Inhibition Studies

It has been studied for its effects on enzymes, such as lysozyme. Dichloroglyoxime acts as an uncompetitive inhibitor, providing insights into enzyme kinetics and structural studies. This is crucial for understanding enzyme mechanisms and designing enzyme inhibitors .

Structural Studies of Proteins

Researchers have utilized Dichloroglyoxime to investigate the structural changes in proteins. Studies using techniques like UV spectrophotometry, circular dichroism, and fluorescence spectroscopy have shown how it affects the tertiary structure of proteins like lysozyme .

Design of Chemical Sensors

Finally, Dichloroglyoxime derivatives are applied in the design of chemical sensors . These sensors are used to detect specific elements or compounds, playing a vital role in environmental monitoring and industrial quality control .

Safety and Hazards

When handling Dichloroglyoxime, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

Dichloroglyoxime primarily targets the enzyme lysozyme . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria. Dichloroglyoxime acts as an uncompetitive inhibitor of lysozyme, with a Ki of 52 µM .

Mode of Action

Dichloroglyoxime interacts with lysozyme, leading to considerable inhibition of the enzyme’s activity . At high concentrations, there is a noticeable decrease in the tertiary fold of lysozyme, especially with dichloroglyoxime .

Biochemical Pathways

It is known that the compound interferes with the function of lysozyme, an enzyme involved in the immune response against bacterial infections . This could potentially affect various biochemical pathways related to immune response and bacterial cell wall degradation.

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound

Result of Action

The interaction of dichloroglyoxime with lysozyme results in the inhibition of the enzyme’s activity . At high concentrations, dichloroglyoxime can cause a significant decrease in the tertiary structure of lysozyme . This could potentially lead to a decrease in the enzyme’s ability to break down bacterial cell walls, thereby affecting the immune response.

Propiedades

IUPAC Name |

(1Z,2Z)-N,N'-dihydroxyethanediimidoyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2N2O2/c3-1(5-7)2(4)6-8/h7-8H/b5-1-,6-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQVJAPIQPIIPF-IOBHVTPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)(C(=NO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=N\O)(\Cl)/C(=N/O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloroglyoxime | |

CAS RN |

2038-44-0 | |

| Record name | Ethanediimidoyl dichloride, N1,N2-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloroglyoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanediimidoyl dichloride, N1,N2-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile](/img/structure/B20555.png)

![5-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20559.png)